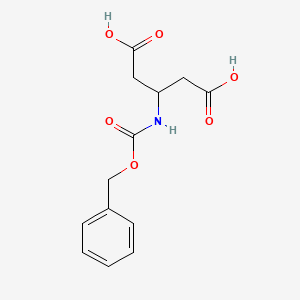

Benzyloxycarbonyl-3-aminoglutaric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyloxycarbonyl-3-aminoglutaric acid is a chemical compound with the molecular formula C13H15NO6 and a molecular weight of 281.26 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzyloxycarbonyl-3-aminoglutaric acid typically involves the protection of the amino group using a benzyloxycarbonyl (Cbz) group. This protection is achieved through the reaction of 3-aminoglutaric acid with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under mild conditions, usually at room temperature, to ensure the selective protection of the amino group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Benzyloxycarbonyl-3-aminoglutaric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a free amino group.

Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions include:

- Oxo derivatives from oxidation.

- Free amino derivatives from reduction.

- Various substituted derivatives from substitution reactions .

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

Bioreducible Block Copolymers : Benzyloxycarbonyl-3-aminoglutaric acid is utilized in synthesizing bioreducible block copolymers that combine poly(ethylene glycol) with poly(γ-benzyl L-glutamate). These copolymers are designed for intracellular drug delivery, leveraging their ability to degrade in response to the reducing environment inside cells, thus releasing therapeutic agents effectively .

Magnetic Resonance Imaging (MRI) Systems : The compound is also involved in the creation of biodegradable poly(L-glutamic acid)-b-polylactide systems that are visible under MRI. This application is particularly significant for tracking drug delivery and monitoring therapeutic responses in clinical settings .

Enzyme Inhibition

This compound has shown potential as a dual metalloprotease inhibitor. Research indicates that its derivatives can selectively inhibit specific metalloproteases, which are crucial in various physiological processes and disease states, including cancer metastasis and tissue remodeling . The effectiveness of these inhibitors is enhanced by the structural characteristics imparted by the benzyloxycarbonyl group, which aids in binding affinity and specificity.

Synthesis of Peptides and Amino Acids

Optically Active Amino Acids : The compound serves as a precursor for synthesizing optically active β-(S)-aminoglutaric acid monoalkyl esters through enzymatic processes. This method involves the selective hydrolysis of ester groups using microbial enzymes, which allows for the production of enantiomerically pure compounds essential for pharmaceutical applications .

Peptidomimetics : In peptide synthesis, this compound can be incorporated into peptidomimetics that exhibit enhanced stability against proteolytic degradation. Such compounds are promising candidates for drug development, particularly for oral bioavailability due to their resistance to enzymatic breakdown .

Case Study 1: Synthesis of Biodegradable Polymers

A study demonstrated the synthesis of a pH and temperature-responsive diblock copolymer using this compound. The polymer exhibited controlled drug release characteristics under varying physiological conditions, highlighting its potential for targeted therapy applications .

Case Study 2: Enzyme Inhibition Efficacy

Research on metalloprotease inhibitors derived from this compound showed significant inhibition rates against specific proteases implicated in cancer progression. The study emphasized the importance of structural modifications in enhancing inhibitor potency and selectivity .

Comparative Analysis of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Drug Delivery Systems | Bioreducible polymers for intracellular delivery | Effective release profiles under reducing conditions |

| Enzyme Inhibition | Dual metalloprotease inhibitors | High selectivity and potency against target enzymes |

| Peptide Synthesis | Building blocks for optically active amino acids | Successful production of enantiomerically pure compounds |

Wirkmechanismus

The mechanism of action of benzyloxycarbonyl-3-aminoglutaric acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group acts as a protective group, allowing selective reactions to occur at other functional sites. This selective protection is crucial in multi-step synthesis processes where specific functional groups need to be preserved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Benzyloxycarbonyl-2-aminoglutaric acid

- Benzyloxycarbonyl-4-aminoglutaric acid

- Benzyloxycarbonyl-3-aminopentanoic acid

Uniqueness

Benzyloxycarbonyl-3-aminoglutaric acid is unique due to its specific structural configuration, which allows for selective protection and deprotection of the amino group. This selectivity is advantageous in synthetic chemistry, where precise control over reaction pathways is essential .

Biologische Aktivität

Benzyloxycarbonyl-3-aminoglutaric acid (Z-3-AG) is a derivative of glutamic acid, which has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of Z-3-AG, including its mechanisms of action, therapeutic implications, and relevant case studies.

Structure and Properties

Z-3-AG is characterized by the presence of a benzyloxycarbonyl (Z) protecting group on the amino group of 3-aminoglutaric acid. This modification enhances its stability and bioavailability, making it a valuable compound in medicinal chemistry.

| Property | Details |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₄ |

| Molecular Weight | 265.28 g/mol |

| Solubility | Soluble in water and organic solvents |

| Melting Point | Approximately 120 °C |

The biological activities of Z-3-AG can be attributed to its interaction with various biological targets:

- Glutamate Receptors : Z-3-AG functions as an agonist for certain subtypes of glutamate receptors, which play a crucial role in synaptic transmission and plasticity. Its ability to modulate these receptors can influence neurological processes and has implications for neurodegenerative diseases .

- Enzyme Inhibition : Research indicates that Z-3-AG may inhibit specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions such as cancer and metabolic disorders. For instance, it has been shown to inhibit carboxypeptidase A, an enzyme that regulates peptide metabolism .

Case Studies and Research Findings

Several studies have investigated the biological activity of Z-3-AG, demonstrating its potential in various applications:

- Neuroprotective Effects : A study published in Journal of Biological Chemistry explored the neuroprotective effects of Z-3-AG on neuronal cells exposed to excitotoxic conditions. The results indicated that Z-3-AG significantly reduced cell death by modulating glutamate receptor activity, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of Z-3-AG derivatives. The study found that certain modifications to the compound enhanced its antibacterial activity against Gram-positive bacteria, indicating its potential as a scaffold for developing new antimicrobial agents .

Therapeutic Implications

The diverse biological activities of Z-3-AG position it as a promising candidate for drug development:

- Neurological Disorders : Given its role in modulating glutamate receptors, Z-3-AG could be beneficial for conditions characterized by excitotoxicity, including stroke and neurodegeneration.

- Cancer Therapy : The inhibitory effects on specific enzymes suggest potential applications in cancer treatment by disrupting metabolic pathways that support tumor growth.

- Antimicrobial Applications : The compound's antimicrobial properties open avenues for developing new treatments against resistant bacterial strains.

Eigenschaften

IUPAC Name |

3-(phenylmethoxycarbonylamino)pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6/c15-11(16)6-10(7-12(17)18)14-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVBMZPOXNHDCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.